(+)-Atenolol

Clinical Pharmacology β-Blocker Chirality

(+)-Atenolol ((R)-Atenolol) is the less active enantiomer of racemic atenolol, exhibiting ~46-fold lower β1-AR binding affinity than the (S)-eutomer and zero antihypertensive effect in vivo. Unlike the racemate, this isolated (R)-enantiomer serves as an indispensable negative control that eliminates confounding β-blockade, enabling clean mechanistic readouts. It is a certified reference standard for validating chiral HPLC/LC-MS/MS methods, quantifying enantiomeric purity in 'chiral switch' candidates, and investigating stereoselective pharmacokinetics. Substituting racemic (±)-atenolol is scientifically invalid when the experimental objective demands the pharmacologically silent (R)-enantiomer.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 56715-13-0
Cat. No. B1678819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Atenolol
CAS56715-13-0
SynonymsAtenolol, (+)-;  (+)-Atenolol;  (R)-(+)-Atenolol;  (R)-Atenolol
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
InChIInChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
InChIKeyMETKIMKYRPQLGS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>40 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Atenolol (CAS 56715-13-0): Key Procurement Specifications for the R-Enantiomer of Atenolol


(+)-Atenolol, also known as (R)-(+)-atenolol, is the less active enantiomer of the racemic β1-adrenergic receptor (β1-AR) antagonist atenolol [1]. While racemic atenolol is widely used clinically as a cardioselective β-blocker, the (R)-enantiomer itself lacks therapeutically meaningful β-blocking activity . This compound is predominantly employed as an analytical reference standard for chiral purity determination, as a negative control in stereoselective pharmacological investigations, and in enantioselective pharmacokinetic studies requiring precise quantification of the (R)-enantiomer [2].

(+)-Atenolol (CAS 56715-13-0): Why Racemic Atenolol Cannot Substitute for Enantiopure (R)-Atenolol in Research


Generic substitution with racemic (±)-atenolol is not scientifically valid when the experimental objective requires the isolated (R)-enantiomer. Racemic atenolol contains equimolar amounts of both (R)- and (S)-atenolol [1]. Crucially, the (S)-enantiomer is the eutomer, exhibiting approximately 46-fold higher binding affinity for β-adrenergic receptors than the (R)-enantiomer in guinea pig heart preparations, and is solely responsible for the clinically observed β-blocking effects, including the reduction of rate pressure product during exercise [2]. Consequently, using the racemate in studies designed to isolate the role of the (R)-enantiomer—such as investigations into its non-β-blocking effects or its use as a negative control—introduces the confounding pharmacological activity of the highly potent (S)-enantiomer, rendering the experimental results uninterpretable [3].

(+)-Atenolol (CAS 56715-13-0): Quantifiable Evidence for Scientific Selection


(+)-Atenolol vs. (S)-Atenolol and Rac-Atenolol: Direct Comparison of Clinical Pharmacodynamics

In a randomized, double-blind, cross-over study in 12 healthy volunteers, the β-blocking effects of single oral doses of 100 mg racemic (±)-atenolol were compared directly to 50 mg (R)-(+)-atenolol and 50 mg (S)-(-)-atenolol during exercise [1]. The key pharmacodynamic endpoint was the change in mean rate pressure product (RPP), a measure of myocardial oxygen demand. While racemic atenolol and the (S)-enantiomer produced significant and nearly identical reductions in RPP, the (R)-enantiomer produced no measurable effect [1].

Clinical Pharmacology β-Blocker Chirality

(+)-Atenolol vs. (S)-Atenolol: Comparative In Vitro β-Adrenergic Receptor Binding Affinity

Radioligand binding studies were performed to compare the affinities of the enantiomers for β-adrenergic receptors in guinea pig heart tissue [1]. The analysis yielded a eudismic ratio of 46 for (S)-atenolol relative to (R)-atenolol [1]. Separately, (+)-atenolol was found to inhibit radioligand binding to β-ARs on sarcolemma-enriched membranes with a Ki of 8.61 µM, which is 7.6-fold higher (i.e., weaker affinity) than the Ki of 1.14 µM reported for racemic (±)-atenolol under similar assay conditions [2].

Radioligand Binding Receptor Pharmacology Eudismic Ratio

(+)-Atenolol vs. Rac-Atenolol and (S)-Atenolol: Comparative In Vivo Blood Pressure Effects

In a study utilizing spontaneously hypertensive rats (SHR), a standard model for evaluating antihypertensive agents, the effect of (+)-atenolol on blood pressure was directly compared to that of its enantiomeric counterparts and the racemate [1]. Chronic administration of racemic (±)-atenolol (200 mg/kg per day) was shown to delay the onset of hypertension . In stark contrast, (+)-atenolol at comparable doses demonstrated no effect on blood pressure in this established in vivo hypertension model .

In Vivo Pharmacology Hypertension SHR Model

(+)-Atenolol vs. (S)-Atenolol: Comparative Pharmacokinetics in Humans

The pharmacokinetic profiles of (R)- and (S)-atenolol were directly compared in healthy volunteers following oral administration of both the optically pure enantiomers and the racemic mixture [1]. While mean maximal plasma concentrations (Cmax) and plasma half-lives were found to be similar for both enantiomers, a small but statistically significant difference in overall systemic exposure was observed. The area under the plasma concentration-time curve (AUC) for (R)-atenolol was 1.08-fold greater (P < 0.01) than that of the (S)-enantiomer [1].

Pharmacokinetics Stereoselective Disposition AUC

(+)-Atenolol (CAS 56715-13-0): Primary Research and Industrial Application Scenarios


Analytical Reference Standard for Chiral Purity and Enantioselective Method Validation

(+)-Atenolol serves as an essential certified reference standard for the development, validation, and routine execution of enantioselective analytical methods, such as chiral HPLC and LC-MS/MS. As demonstrated by the distinct pharmacokinetic profiles of the enantiomers [1], accurate quantification is necessary for bioequivalence studies and environmental fate monitoring. The availability of high-purity (+)-atenolol enables the establishment of linearity, accuracy, and precision parameters for methods quantifying both (R)- and (S)-atenolol in pharmaceutical formulations and biological matrices [2]. This is particularly critical for the quality control of chiral switch products like esatenolol ((S)-atenolol).

Negative Control in Stereoselective Pharmacological and Mechanistic Studies

Due to its lack of β-blocking activity—confirmed by a 0% reduction in rate pressure product in human studies [3] and an absence of antihypertensive effect in SHR models [4]—(+)-atenolol is an indispensable negative control. It allows researchers to differentiate between β-adrenoceptor-mediated effects and potential off-target or stereoisomer-specific activities of β-blockers. For instance, in studies investigating non-genomic effects of β-blockers or their interactions with non-adrenergic receptors, (+)-atenolol provides a stereochemically matched, yet pharmacologically silent, comparator to the active (S)-enantiomer or the racemate, thereby strengthening the mechanistic conclusions drawn from the experimental data.

Enantioselective Pharmacokinetic and Drug-Drug Interaction Studies

The finding that (R)-atenolol exhibits a 1.08-fold greater AUC than (S)-atenolol in humans [3] underscores the need to study the disposition of each enantiomer individually. (+)-Atenolol is crucial as an analytical standard and as a dosing component in preclinical and clinical studies designed to probe the stereoselective aspects of atenolol's absorption, distribution, metabolism, and excretion (ADME). This is especially relevant when investigating the impact of renal impairment or co-administered drugs on the clearance of each enantiomer, as stereoselectivity in these processes can have clinical implications [5].

Green Chemistry and Crystallization Research for Enantiomer Separation

Recent research highlights the use of (+)-atenolol in developing environmentally friendly methods for enantiomer resolution. A novel process using ionic liquid technology and double decomposition has been reported for isolating the hydrochloride salt of R-(+)-atenolol in crystalline form, with its solid-state structure being presented for the first time [6]. This work provides a foundation for further investigations into the structure-activity relationship of the (R)-stereoisomer and offers a green chemistry approach for obtaining enantiopure atenolol, which is of significant interest for pharmaceutical manufacturing and environmental sustainability research [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Atenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.